Introduction: The Convergence of Two Privileged Heterocycles
Introduction: The Convergence of Two Privileged Heterocycles
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(1,3,4-Oxadiazol-2-yl)pyridine
This guide provides a comprehensive technical overview of 2-(1,3,4-Oxadiazol-2-yl)pyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug development, and materials science. By integrating fundamental chemical properties with practical applications and methodologies, this document serves as an essential resource for professionals working with this versatile molecular scaffold.
The molecule 2-(1,3,4-Oxadiazol-2-yl)pyridine, with CAS Registry Number 13428-22-3, represents a fascinating conjunction of two "privileged" heterocyclic scaffolds: pyridine and 1,3,4-oxadiazole.[1] The pyridine ring is a cornerstone of numerous pharmaceuticals and natural products, prized for its aromaticity, hydrogen bonding capability, and ability to act as a ligand.[2] The 1,3,4-oxadiazole ring is a five-membered heterocycle known for its metabolic stability, favorable pharmacokinetic profile, and its role as a bioisostere for ester and amide functionalities.[3][4]
The fusion of these two rings into a single molecule creates a planar, rigid structure with a unique distribution of electron density and hydrogen bond acceptors. These features make 2-(1,3,4-Oxadiazol-2-yl)pyridine and its derivatives prime candidates for interacting with biological targets and for the development of novel functional materials. This guide will delve into the core chemical properties, synthesis, reactivity, and applications that define its scientific importance.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a molecule begins with its fundamental properties. These characteristics are crucial for its handling, characterization, and application in experimental settings.
Physicochemical Data
The key computed and physical properties of 2-(1,3,4-Oxadiazol-2-yl)pyridine are summarized below. This data is essential for tasks ranging from calculating molar equivalents in a reaction to predicting solubility and membrane permeability.
| Property | Value | Reference |
| IUPAC Name | 2-(pyridin-2-yl)-1,3,4-oxadiazole | [1] |
| Molecular Formula | C₇H₅N₃O | [1] |
| Molecular Weight | 147.13 g/mol | [1] |
| CAS Number | 13428-22-3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| LogP (Computed) | 0.3 | [5] |
| Polar Surface Area | 51.8 Ų | [1] |
Spectroscopic Signature
Spectroscopic analysis provides an empirical fingerprint of the molecule's structure. The expected data below is compiled from analyses of structurally similar compounds and serves as a benchmark for experimental verification.[6][7][8]
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR | δ ~8.8 ppm (doublet, 1H, Pyridine H-6), δ ~8.5 ppm (singlet, 1H, Oxadiazole H-5), δ ~8.1 ppm (triplet of doublets, 1H, Pyridine H-4), δ ~7.9 ppm (doublet, 1H, Pyridine H-3), δ ~7.5 ppm (triplet, 1H, Pyridine H-5) |
| ¹³C NMR | δ ~165 ppm (Oxadiazole C-2), δ ~162 ppm (Oxadiazole C-5), δ ~150 ppm (Pyridine C-6), δ ~147 ppm (Pyridine C-2), δ ~137 ppm (Pyridine C-4), δ ~126 ppm (Pyridine C-5), δ ~123 ppm (Pyridine C-3) |
| FT-IR (cm⁻¹) | ~3100 (Ar C-H stretch), ~1600 (C=N stretch), ~1580 (Ar C=C stretch), ~1250 (C-O-C stretch) |
| Mass Spec (ESI-MS) | m/z: 148.05 [M+H]⁺ |
Synthesis and Purification
The construction of the 1,3,4-oxadiazole ring is a well-established transformation in organic chemistry. The most common and efficient pathway involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of acylhydrazones.[4][7] For 2-(1,3,4-Oxadiazol-2-yl)pyridine, the synthesis typically starts from readily available pyridine-2-carboxylic acid derivatives.
Synthetic Workflow
The logical and field-proven approach begins with the conversion of pyridine-2-carboxylic acid to its corresponding hydrazide, picolinohydrazide. This intermediate is then reacted with an orthoester, such as triethyl orthoformate, which serves as the source for the final carbon atom of the oxadiazole ring, followed by acid-catalyzed cyclization.
Caption: Synthetic pathway for 2-(1,3,4-Oxadiazol-2-yl)pyridine.
Detailed Experimental Protocol: Synthesis
Expertise-Driven Rationale: This protocol employs phosphorus oxychloride (POCl₃) as a powerful dehydrating agent, a standard and effective method for cyclizing diacylhydrazine precursors to form the stable 1,3,4-oxadiazole ring.[4][9] The choice of refluxing conditions ensures the reaction proceeds to completion.
-
Preparation of Picolinohydrazide (Isoniazid analog):
-
To a solution of methyl picolinate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield picolinohydrazide as a white solid.
-
-
Cyclization to form 2-(1,3,4-Oxadiazol-2-yl)pyridine:
-
In a round-bottom flask, combine picolinohydrazide (1.0 eq) and triethyl orthoformate (3.0 eq).
-
Heat the mixture to reflux for 8-12 hours. The excess orthoester also serves as the solvent.
-
Monitor the reaction by TLC until the starting hydrazide is consumed.
-
Cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol to yield the pure product.
-
Chemical Reactivity and Coordination Chemistry
The reactivity of 2-(1,3,4-Oxadiazol-2-yl)pyridine is governed by the electronic properties of its constituent rings.
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Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom is basic (pKa of pyridine is ~5.2) and readily participates in protonation, alkylation, and, most importantly, coordination to metal centers.
-
Oxadiazole Ring: This ring is electron-deficient and generally stable to many reaction conditions. The two nitrogen atoms within the ring are weakly basic and can also act as coordination sites.
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Bidentate Ligation: The key feature driving its use in materials science is its ability to act as a bidentate 'N,N' chelating ligand. It coordinates to a metal center through the pyridine nitrogen and the adjacent nitrogen atom (N3) of the oxadiazole ring, forming a stable five-membered chelate ring. This predictable coordination mode is fundamental to constructing well-defined metal-organic frameworks (MOFs) and coordination polymers.
Caption: Bidentate coordination of the ligand to a metal center.
Applications in Drug Development and Beyond
The 2-(pyridin-2-yl)-1,3,4-oxadiazole scaffold is a recurring motif in modern medicinal chemistry due to its broad spectrum of biological activities. Its rigid structure allows it to present key pharmacophoric features in a well-defined spatial orientation, enhancing binding affinity to target proteins.
Antimicrobial and Anticancer Potential
-
Antibacterial and Antifungal Activity: Numerous studies have demonstrated that incorporating the pyridine-oxadiazole core into larger molecules results in significant antimicrobial properties.[2][10] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][11] The mechanism often involves the inhibition of essential microbial enzymes.
-
Anticancer Activity: Derivatives of this scaffold have been investigated as potent anticancer agents.[2][12] For instance, quinoline-oxadiazole hybrids have shown promising cytotoxic activity against cancer cell lines like MCF-7 (breast cancer) and HepG2 (liver cancer), sometimes exceeding the potency of reference drugs like erlotinib.[12] The proposed mechanisms include the inhibition of protein kinases like EGFR-tyrosine kinase.[12]
-
Anti-tubercular Activity: The structural similarity of the core to parts of isoniazid, a frontline anti-tubercular drug, has prompted extensive research. Several derivatives have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[13][14]
Materials Science
Beyond medicine, the strong ligating properties of 2-(1,3,4-Oxadiazol-2-yl)pyridine make it a valuable building block in supramolecular chemistry and materials science. Its use in conjugated polymers and coordination complexes can lead to materials with interesting photoluminescent, electronic, or catalytic properties, with applications in technologies like organic light-emitting diodes (OLEDs).[7]
Conclusion
2-(1,3,4-Oxadiazol-2-yl)pyridine is more than a simple heterocyclic compound; it is a highly versatile and powerful scaffold. Its synthesis is straightforward, and its physicochemical properties make it an attractive starting point for chemical modification. The combination of the pyridine ring's coordinating ability and the oxadiazole's favorable biological profile ensures its continued relevance. For researchers in drug discovery, it offers a proven template for developing novel antimicrobial and anticancer agents. For materials scientists, it provides a reliable bidentate ligand for constructing functional coordination complexes. A deep understanding of its core chemical properties, as outlined in this guide, is the first step toward unlocking its full potential in these exciting fields.
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